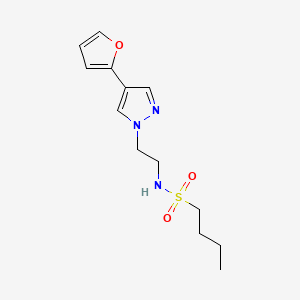

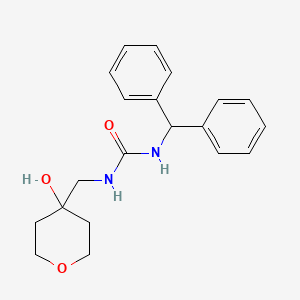

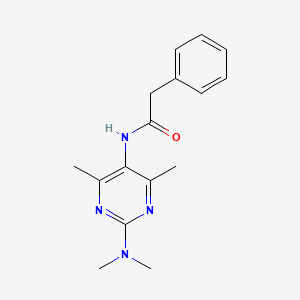

![molecular formula C14H11ClN2O4 B3013620 2-{[(2-氯苯基)甲基]氨基}-5-硝基苯甲酸 CAS No. 568566-63-2](/img/structure/B3013620.png)

2-{[(2-氯苯基)甲基]氨基}-5-硝基苯甲酸

描述

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid is a compound that is structurally related to various benzoic acid derivatives with potential applications in pharmaceuticals and materials science. While the specific compound is not directly studied in the provided papers, related compounds such as 2-Chloro-4-nitrobenzoic acid and its molecular salts have been investigated for their antiviral properties and their ability to boost the immune response in immune deficiency diseases . These compounds are also of interest in the field of crystal engineering due to their ability to form molecular salts and cocrystals with various other molecules, which can lead to the formation of materials with desirable physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves crystal engineering approaches, where molecular salts are formed by combining 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives . Another related compound, 2-(4-Chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid in the presence of a base like potassium or sodium carbonate in a DMF medium at room temperature . Similarly, 5-(2-Amino-4-chlorophenyl)tetrazole is prepared from 4-chloro-2-nitrobenzoic acid through a multi-step process involving cyanidation, hydrogenation, and reaction with sodium azide .

Molecular Structure Analysis

The molecular structure of these compounds is typically elucidated using single-crystal X-ray diffraction techniques. For instance, the cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids was found to belong to the monoclinic crystallographic system . The crystal structures of the synthesized molecular salts of 2-Chloro-4-nitrobenzoic acid revealed the presence of charge-assisted acid·pyridine/amine heterosynthons as the primary supramolecular synthon .

Chemical Reactions Analysis

The chemical reactivity of these compounds is often explored through their ability to form molecular salts and cocrystals with other molecules. The occurrence of weak halogen bonds in the presence of strong hydrogen bonds is a key feature in the synthesized and reported molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid . The formation of these bonds plays a vital role in the crystal stabilization of these molecular adducts.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic and thermal techniques. The presence of functional groups like –COOH is identified by spectral methods and X-ray structural analysis . The vibrational wavenumbers, first hyperpolarizability, and infrared intensities of these compounds are computed using computational methods such as HF and DFT, and the results are compared with experimental data . The stability of the molecules, arising from hyper-conjugative interactions and charge delocalization, is analyzed using NBO analysis, while HOMO and LUMO analysis is used to determine charge transfer within the molecules .

科学研究应用

氯虫苯甲酰胺的合成氯虫苯甲酰胺的合成涉及使用 3-甲基-2-硝基苯甲酸作为起始原料并进行一系列化学反应,包括酯化、还原、氯化和氨解。此过程导致形成关键中间体 2-氨基-5-氯-N,3-二甲基苯甲酰胺,该中间体进一步酰胺化生成氯虫苯甲酰胺,总收率为 55% (陈一芬等人,2010)。

5-(2-氨基-4-氯苯基)四唑的合成源自 4-氯-2-硝基苯甲酸的化合物 2-氨基-4-氯氰基苯,经历一系列反应,包括氰化、氢化和与叠氮化钠反应,形成 5-(2-氨基-4-氯苯基)四唑。通过 HPLC 确认该产物的纯度为 99%,并使用各种光谱方法对其进行表征 (李富刚,2006)。

合成、晶体结构和细胞毒性化合物 5-氯-2-硝基苯甲酸用于合成具有显着细胞毒性的一价银配合物。该配合物的结构通过 X 射线衍射确定,并通过其独特的配位和分子相互作用进一步表征,在其晶体结构中形成链 (王农和史齐,2011)。

氯虫苯甲酰胺的合成和表征与前述工艺类似,该方法涉及合成 2-氨基-3-甲基苯甲酸,然后通过一系列化学反应将其转化为氯虫苯甲酰胺。该工艺的总收率为 37.0%,最终产物的纯度为 96.05% (郑建红,2012)。

属性

IUPAC Name |

2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c15-12-4-2-1-3-9(12)8-16-13-6-5-10(17(20)21)7-11(13)14(18)19/h1-7,16H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCERYSHTLDLALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324564 | |

| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid | |

CAS RN |

568566-63-2 | |

| Record name | 2-[(2-chlorophenyl)methylamino]-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

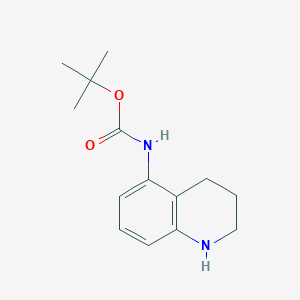

![1-Cyclopropyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B3013539.png)

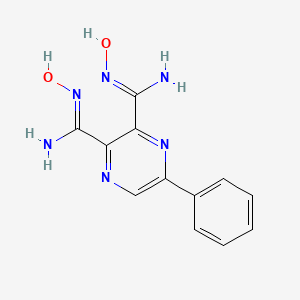

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)

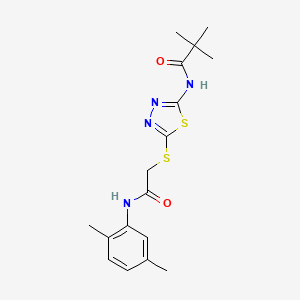

![N-cyclopentyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B3013555.png)